3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide is an organic compound with the molecular formula C19H18N2O4.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . The specific interactions and resulting changes would depend on the particular target(s) of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways could be affected . These could potentially include pathways related to cell growth and proliferation, oxidative stress response, viral replication, and others.
Result of Action
Given the known biological activities of benzofuran compounds, potential effects could include inhibition of cell growth or viral replication, induction of oxidative stress, or other changes in cellular function .
Preparation Methods
The synthesis of 3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to obtain the final product
Chemical Reactions Analysis
3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Comparison with Similar Compounds
3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Properties
IUPAC Name |
3-[[2-(4-ethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-24-13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)25-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYCVIUTWSFWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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